Amyl methyl disulfide

Übersicht

Beschreibung

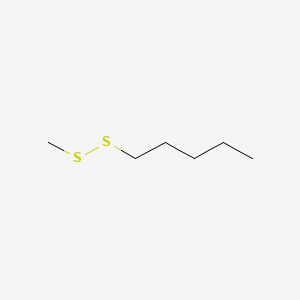

Amyl methyl disulfide: , also known as 1-(Methyldisulfanyl)pentane, is an organic compound with the molecular formula C6H14S2. It belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. This compound is known for its distinctive odor and is used in various industrial applications, including as a flavoring agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amyl methyl disulfide can be synthesized through the oxidation of thiols. One common method involves the reaction of alkyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C. This method avoids contamination by higher polysulfides .

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidation of thiols using oxidizing agents such as manganese dioxide (MnO2) or barium manganate (BaMnO4). These methods are preferred due to their efficiency and the high yield of the desired disulfide .

Analyse Chemischer Reaktionen

Oxidation Reactions

Disulfide bonds are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Peracid-Mediated Oxidation

Amyl methyl disulfide reacts with peracids (e.g., peracetic acid) to form thiosulfinates (R–S(O)–S–R') and further oxidizes to thiosulfonates (R–SO₂–S–R'). For example:

Kinetic studies on similar acyclic disulfides show oxidation rates with HOCl range from to , with reactivity reduced for longer alkyl chains .

Reduction Reactions

Disulfides are reversibly reduced to thiols under mild conditions.

Thiol-Disulfide Exchange

In biological systems, thiol transferases catalyze reduction to methyl mercaptan (CH₃SH) and pentyl mercaptan (C₅H₁₁SH):

Reduction with agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) proceeds quantitatively at pH 7–8 .

Catalytic Hydrogenation

Under H₂ gas with Raney nickel, cleavage occurs:

This reaction is less efficient compared to shorter-chain disulfides due to steric hindrance .

Thermal Degradation

At elevated temperatures (>150°C), homolytic cleavage of the S–S bond generates thiyl radicals:

Radical recombination produces complex sulfur-containing byproducts, including trisulfides and thiophenes. Thermal stability data:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 198–202°C (760 mmHg) | |

| Decomposition Onset | ~150°C |

Nucleophilic Substitution

The disulfide bond undergoes nucleophilic attack by thiols, enabling dynamic covalent chemistry.

Thiol-Disulfide Exchange

In the presence of exogenous thiols (e.g., glutathione):

Rate constants for analogous reactions decrease with increasing alkyl chain length () .

Acidic Conditions

In strong acids (e.g., HCl), disproportionation occurs:

Basic Conditions

Alkaline hydrolysis is negligible but accelerates thiolate formation in reducing environments .

Environmental and Biological Reactivity

-

Environmental Persistence : Moderate persistence (half-life >7 days in water) due to low solubility (insoluble in water; soluble in ethanol) .

-

Aquatic Toxicity : LC₅₀ for fish: 0.1–1.0 mg/L, comparable to dimethyl disulfide .

Comparative Reactivity

| Disulfide | Oxidation Rate (HOCl, M⁻¹s⁻¹) | Reduction Rate (DTT, M⁻¹s⁻¹) |

|---|---|---|

| Dimethyl disulfide | ||

| This compound | ||

| Dipropyl trisulfide |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHS

- Molecular Weight : 146.31 g/mol

- Structure : AMDS consists of a methyl group and an amyl group connected by a disulfide bond.

Flavoring Agent in Food Industry

AMDS is primarily recognized for its use as a flavoring agent. It imparts a distinctive taste and aroma to food products, particularly in the production of savory flavors. The European Food Safety Authority (EFSA) has evaluated its safety and efficacy as a flavoring substance, confirming its widespread acceptance in the food industry .

Chemical Synthesis

AMDS serves as an intermediate in the synthesis of various sulfur-containing compounds. Its ability to undergo oxidation and reduction reactions makes it valuable in organic chemistry for creating more complex molecules. For instance, AMDS can be oxidized to form sulfoxides and sulfones, which are important in pharmaceutical applications.

Antimicrobial Properties

Research indicates that AMDS exhibits antimicrobial activity against various bacterial strains. Studies have explored its potential as an antimicrobial agent, particularly in food preservation and safety. This property is crucial for extending the shelf life of food products and ensuring consumer safety.

Biomedical Applications

AMDS has been investigated for its therapeutic potential in medicine. Preliminary studies suggest that it may have anticancer properties and could be used in drug delivery systems due to its ability to form disulfide bonds that can be cleaved under specific conditions . This characteristic is particularly useful in developing targeted therapies for cancer treatment.

Case Study 1: Occupational Exposure

A notable case involved occupational exposure to hydrogen sulfide (HS) where AMDS was present. The patient exhibited severe respiratory symptoms following exposure during industrial operations involving sulfur compounds. The case highlighted the importance of monitoring exposure levels to sulfur compounds, including AMDS, to prevent acute health effects .

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of AMDS, researchers found that it effectively inhibited the growth of several pathogenic bacteria. The findings support the potential use of AMDS as a natural preservative in food products, enhancing food safety without synthetic additives.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Flavoring Agent | Used to enhance taste in food products | Safe for consumption; evaluated by EFSA |

| Chemical Synthesis | Intermediate for producing sulfur-containing compounds | Can be oxidized/reduced to form other useful compounds |

| Antimicrobial Properties | Exhibits activity against various bacteria | Potential use in food preservation |

| Biomedical Applications | Investigated for anticancer properties and drug delivery | Forms disulfide bonds useful in targeted therapies |

Wirkmechanismus

The mechanism of action of amyl methyl disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which are crucial in many biological processes. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modulate the activity of enzymes and other proteins through the formation and cleavage of disulfide bonds .

Vergleich Mit ähnlichen Verbindungen

- Methyl ethyl disulfide

- Methyl propyl disulfide

- Methyl butyl disulfide

Comparison: Amyl methyl disulfide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to other disulfides, it has a higher molecular weight and different reactivity patterns. For instance, its oxidation and reduction reactions may proceed under different conditions compared to shorter-chain disulfides .

Biologische Aktivität

Amyl methyl disulfide (AMDS) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and microbiology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

AMDS has the chemical formula C₅H₁₂S₂ and is characterized by its disulfide bond. This unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of AMDS against various pathogens.

- Bacterial Activity : AMDS has demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria were reported between 16–32 μg/mL, indicating moderate effectiveness .

- Fungal Activity : While AMDS showed some antifungal activity against Candida albicans, its efficacy was lower compared to its antibacterial properties. The MIC for antifungal activity ranged from 16–128 μg/mL depending on the specific strain tested .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16–32 | Bacterial |

| Pseudomonas aeruginosa | 16–32 | Bacterial |

| Candida albicans | 16–128 | Fungal |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of AMDS. In vitro studies using various mammalian cell lines have been conducted to assess its cytotoxic effects.

- Cell Lines Used : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and Vero (kidney epithelial cells). These studies aim to determine the compound's potential as a therapeutic agent while also identifying any toxic effects .

- Assay Methods : The MTT assay is frequently employed to measure cell viability; however, alternative methods such as colony-forming assays and LDH release assays are also utilized to provide a comprehensive understanding of AMDS's cytotoxic profile .

Table 2: Cytotoxicity Assays Overview

| Assay Method | Purpose | Advantages |

|---|---|---|

| MTT Assay | Measures cell viability | Widely accepted |

| Colony Formation | Evaluates clonogenic growth | Provides long-term growth data |

| LDH Release | Assesses membrane integrity | Quick and reliable |

The biological activity of AMDS is largely attributed to its ability to undergo redox reactions, affecting various molecular targets within cells. The disulfide bond can be cleaved or formed under physiological conditions, influencing enzyme activity and cellular signaling pathways.

- Redox Reactions : AMDS can act as both an oxidizing and reducing agent. This dual function allows it to modulate the activity of proteins that rely on disulfide bonds for their structural integrity and function.

- Potential Therapeutic Applications : Ongoing research is exploring the use of AMDS in drug development, particularly in formulations aimed at combating antibiotic-resistant bacteria due to its unique mechanism of action.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of AMDS:

- Antibacterial Efficacy Study : A study evaluated the effectiveness of AMDS against clinical isolates of S. aureus and found it significantly reduced bacterial growth in vitro, suggesting potential use in topical formulations for skin infections.

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on human cancer cell lines, revealing that while AMDS exhibited some toxicity, it also induced apoptosis in certain cancer cells at higher concentrations, indicating a potential role in cancer therapy .

Eigenschaften

IUPAC Name |

1-(methyldisulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJXDNLYBDHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222735 | |

| Record name | Amyl methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, pale yellow liquid; Sulfureous aroma | |

| Record name | Methyl pentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Amyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.00 to 202.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl pentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Amyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.953 (20°) | |

| Record name | Amyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72437-68-4 | |

| Record name | Methyl pentyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72437-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL PENTYL DISULPHIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES6A12WT0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl pentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.